1,3,7-三甲基-8-({1-[2-氧代-2-(1-哌啶基)乙基]-1H-苯并咪唑-2-基}硫代)-3,7-二氢-1H-嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related purine derivatives often involves multi-step chemical reactions aiming to introduce specific functional groups that contribute to the molecule's biological activity. For instance, compounds with alkylamino substituents have been synthesized and tested for various biological activities, indicating the importance of precise chemical modifications in achieving desired pharmacological properties (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives often includes the use of spectroscopic methods such as NMR and mass spectrometry, as well as elemental analysis to elucidate the structure of newly synthesized compounds. For example, organosulphur thiazolo-pyrimidines, related to purine bases, have been synthesized and structurally characterized, showcasing the diversity and complexity of purine analogs (Goyal et al., 2023).
Chemical Reactions and Properties
The chemical reactions involving purine derivatives can range from substitutions, additions, to cyclization reactions, depending on the desired chemical modifications. The synthesis of 6-purineselenyl and various substituted purine diones demonstrates the versatility of purine chemistry (Gobouri, 2020).
科学研究应用
合成和药理活性
化学合成和多巴胺能特征:已合成与指定化学结构相关的化合物,并评估了它们在多巴胺和血清素受体上的结合亲和力。例如,鉴定出显示出具有纳摩尔范围结合亲和力的选择性 D2 受体配体的衍生物,表明在与多巴胺受体活性相关的疾病中具有潜在的治疗应用 (Kostic-Rajacic 等人,1998)。
晶体结构分析:已对类似化合物进行研究以了解它们的分子几何形状和氢键网络,这对于它们的药理活性至关重要。结构分析有助于设计与生物靶标优化相互作用的化合物 (Karczmarzyk 等人,1995)。
取代吡啶和嘌呤的生物活性:已对一些衍生物进行了降血糖和降血脂活性的测试,某些化合物显示出作为进一步药理研究候选物的潜力。这突出了它们在代谢紊乱中的潜在用途 (Kim 等人,2004)。
抗病毒活性:新型嘌呤类似物的合成及其对各种病毒的评估证明了这些化合物潜在的抗病毒应用。在某些情况下观察到对鼻病毒的适度活性,表明了开发新的抗病毒剂的起点 (Kim 等人,1978)。
心血管活性:对嘌呤二酮的 8-烷基氨基衍生物的研究表明,某些化合物表现出很强的预防性抗心律失常活性。这表明它们在治疗心血管疾病中的潜力 (Chłoń-Rzepa 等人,2004)。
抗组胺药:合成和测试苯并咪唑衍生物的 H1 抗组胺活性表明它们在变态反应治疗中的潜力。一些衍生物表现出有效的活性,突出了化学结构在设计新的抗组胺药中的相关性 (Iemura 等人,1986)。
属性
IUPAC Name |
1,3,7-trimethyl-8-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3S/c1-25-17-18(26(2)22(32)27(3)19(17)31)24-20(25)33-21-23-14-9-5-6-10-15(14)29(21)13-16(30)28-11-7-4-8-12-28/h5-6,9-10H,4,7-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRWILQHXFYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trimethyl-8-[1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-3,7-dihydro-purine-2,6-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。